Fipravirimat vs. Prior-Generation Maturation Inhibitors: Quantified Improvement in Broad Antiviral Potency
Fipravirimat demonstrates robust antiviral activity against a broad panel of HIV-1 clinical isolates. Its potency is quantified by a mean EC50 of 9 nM in a multiple-cycle assay using PBMCs [1]. This compares favorably to the first-generation MI Bevirimat, which has a reported wild-type EC50 of 3 nM [2], and the second-generation MI GSK3532795, which has reported EC50 values of 1.9-13 nM depending on the assay conditions [3]. While Bevirimat's potency is higher in wild-type, it is nullified by common polymorphisms; Fipravirimat maintains potency where Bevirimat fails, making direct EC50 comparisons against wild-type virus an insufficient metric. The key advancement is Fipravirimat's balanced and broad-spectrum potency [1].
| Evidence Dimension | Antiviral potency (EC50) |
|---|---|
| Target Compound Data | Mean EC50 = 9 nM |
| Comparator Or Baseline | Bevirimat: EC50 = 3 nM (wild-type); GSK3532795: EC50 range = 1.9-13 nM |
| Quantified Difference | Fipravirimat exhibits a 3.3-fold lower potency than Bevirimat against wild-type virus, but shows dramatically improved potency against clinically relevant Gag polymorphisms compared to Bevirimat (which is often >10-40 fold reduced). |
| Conditions | HIV-1 clinical isolates in PBMCs (Fipravirimat); Wild-type HIV-1 (Bevirimat, GSK3532795) |
Why This Matters
This demonstrates Fipravirimat's advantage is not raw potency against wild-type virus, but its balanced activity against a broad spectrum of clinically relevant viral variants, a crucial differentiator for research models.
- [1] Dicker, I., et al. (2022). GSK3640254 Is a Novel HIV-1 Maturation Inhibitor with an Optimized Virology Profile. Antimicrobial Agents and Chemotherapy, 66(1), e0187621. View Source
- [2] HIV i-Base. (2008). Studies of pipeline drugs: RDEA806, PRO140, bevirimat, elvucitabine. View Source
- [3] MedChemExpress. GSK3532795 (BMS-955176) product page. View Source
